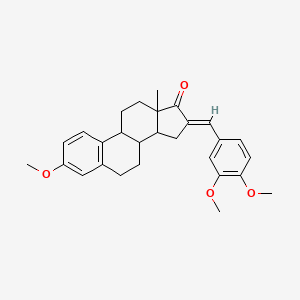

![molecular formula C21H24N6O B5549478 5-methyl-1'-[(3-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5549478.png)

5-methyl-1'-[(3-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of chemicals that typically exhibit complex molecular structures with potential pharmacological applications. The structural components such as imidazoline, pyrazolone, and piperidine rings are common in molecules studied for their receptor binding properties and biological activities.

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions including condensation, cyclization, and functional group transformations. For example, compounds derived from tropane-3-spiro-4'(5')-imidazoline have been synthesized and studied, showcasing the importance of NMR spectroscopy and X-ray diffraction in understanding their conformation (Whelan et al., 1995). One-step synthesis methods involving three-component condensation have also been documented, providing efficient pathways to similar complex molecules (Shestopalov et al., 2002).

Molecular Structure Analysis

The molecular structure of related compounds often features spiro configurations and heterocyclic rings. For instance, the crystal structure analysis of certain derivatives provides insight into the preferred conformation of these molecules, which is crucial for understanding their chemical behavior and interaction with biological targets (Gubaidullin et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their structural features, including the presence of reactive functional groups and the overall molecular conformation. Studies on the transformation products of similar compounds reveal the potential for various chemical reactions, including ring transformations and nucleophilic attacks (Gubaidullin et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, can be deduced from the molecular structure and synthesis methods. The crystallographic studies provide detailed information about the molecular and solid-state conformation, which is essential for predicting physical properties (Gubaidullin et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are closely related to the molecular structure. The presence of specific functional groups and the overall molecular architecture play significant roles in determining these properties. For example, the imidazoline ring in related compounds has been explored as a bioisosteric replacement in pharmacological studies, highlighting its chemical significance (Whelan et al., 1995).

Applications De Recherche Scientifique

Potential as 5-HT3 Receptor Antagonists

Research indicates the synthesis and pharmacological evaluation of tropane-3-spiro-4'(5')-imidazolines, revealing their potential as 5-HT3 receptor antagonists. These compounds, including structures similar to the requested chemical, were studied for their conformational properties and binding capabilities to 5-HT3 receptors, showing promise in neuropsychiatric disorder treatments (Whelan et al., 1995).

c-Met/ALK Inhibition for Cancer Therapy

A series of novel aminopyridyl/pyrazinyl-substituted spiro compounds demonstrated significant in vitro and in vivo antitumor activity, specifically inhibiting c-Met/ALK signaling pathways. This highlights the compound's potential in targeted cancer therapies (Li et al., 2013).

Sigma Receptor Ligands

Spiro compounds, including benzopyran and benzofuran derivatives, have been synthesized and evaluated for their binding affinity to sigma receptors. These findings suggest their applicability in developing new treatments for diseases influenced by sigma receptor interactions (Maier & Wünsch, 2002).

Spiro Heterocyclization for Novel Compounds

Research into the three-component spiro heterocyclization of pyrrolediones and indane-1,3-dione with heterocyclic enamines has led to the formation of novel spiro compounds. These findings contribute to the diversity of heterocyclic chemistry and offer potential avenues for pharmaceutical development (Salnikova et al., 2019).

Antimycobacterial Activity

Spiro-piperidin-4-ones synthesized through 1,3-dipolar cycloaddition demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting their potential as novel antimycobacterial agents. This underscores the therapeutic possibilities of spiro compounds in treating tuberculosis and related infections (Kumar et al., 2008).

Mécanisme D'action

The mechanism of action of this compound would depend on its specific biological targets. Both pyrazoles and imidazoles have been found to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propriétés

IUPAC Name |

(5-methylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)-(5-phenyl-1H-pyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O/c1-26-10-7-17-19(23-14-22-17)21(26)8-11-27(12-9-21)20(28)16-13-24-25-18(16)15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGHEMKDWQNXET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C13CCN(CC3)C(=O)C4=C(NN=C4)C5=CC=CC=C5)N=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-methylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)-(5-phenyl-1H-pyrazol-4-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B5549408.png)

![8-quinolinyl [(4-methylphenyl)sulfonyl]carbamate](/img/structure/B5549410.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5549416.png)

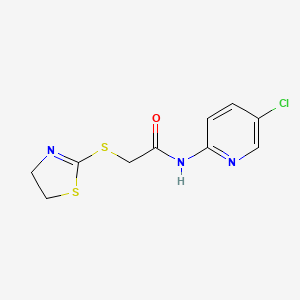

![2-(1H-1,2,4-triazol-5-ylthio)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5549418.png)

![3-methoxy-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5549433.png)

![N,N-dimethyl-6-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5549435.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3-methylbenzenesulfonamide](/img/structure/B5549446.png)

![N-(2,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5549450.png)

![2-(2-fluorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5549458.png)

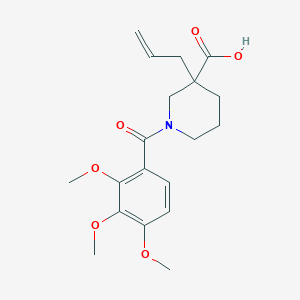

![2-cyclopentyl-9-[(4-hydroxyphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5549462.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5549470.png)